Tert-butyl4-(but-3-yn-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H22N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and but-3-yn-2-ol. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride in an aprotic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or alkoxylated derivatives of the original compound.
Scientific Research Applications
Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring provides conformational flexibility, allowing the compound to interact with various biological macromolecules. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(prop-2-ynyl)piperazine-1-carboxylate: Similar structure but with a prop-2-ynyl group instead of a but-3-yn-2-yl group.
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains an ethoxy-oxoethyl group, used in similar applications.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Contains a hydrazino-oxoethyl group, used in the synthesis of various organic compounds
Uniqueness
Tert-butyl 4-(but-3-yn-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the but-3-yn-2-yl group allows for unique reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
Molecular Formula |
C13H22N2O2 |
---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
tert-butyl 4-but-3-yn-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C13H22N2O2/c1-6-11(2)14-7-9-15(10-8-14)12(16)17-13(3,4)5/h1,11H,7-10H2,2-5H3 |
InChI Key |
RIYFXIDCOHUEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)N1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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